Derricidin

Description

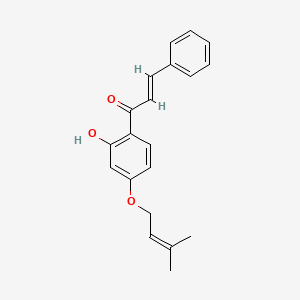

Structure

2D Structure

3D Structure

Properties

CAS No. |

38965-74-1 |

|---|---|

Molecular Formula |

C20H20O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(E)-1-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C20H20O3/c1-15(2)12-13-23-17-9-10-18(20(22)14-17)19(21)11-8-16-6-4-3-5-7-16/h3-12,14,22H,13H2,1-2H3/b11-8+ |

InChI Key |

DGUGLZYULGVSIZ-DHZHZOJOSA-N |

SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)C |

Isomeric SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O)C |

Canonical SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)C |

Other CAS No. |

51619-65-9 |

Synonyms |

derricidin |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Identification and Isolation from Plant Sources

Derricidin is identified and isolated from various plant sources, primarily through phytochemical investigations. These studies involve extracting compounds from plant tissues and separating them to identify individual constituents.

Specific Plant Genera and Species

This compound has been reported in specific plant genera and species. Notable sources include Millettia erythrocalyx and Derris trifoliata. nih.gov Another significant source is Lonchocarpus sericeus, from which both derricin (B1237430) and this compound have been extracted. researchgate.netfrontiersin.org Research also indicates the isolation of this compound, alongside other chalcones like lonchocarpin, derricin, and isocordoin, from Lonchocarpus neuroscapha. scielo.brpageplace.de

Distribution within Plant Families

Chalcones, including this compound, are widely distributed in the plant kingdom. They are synthesized as major components in numerous families of dicotyledonous plants, and also occur in some monocotyledonous, pteridophytes, and gymnosperms. scielo.br Families particularly noted for their high content of chalcones include Asteraceae, Moraceae, Fabaceae, and Aristolochiaceae. scielo.br The Fabaceae family, to which the genera Millettia, Derris, and Lonchocarpus belong, is a large family known for the distribution of prenyltransferase, enzymes potentially involved in modifying flavonoid structures like this compound. uonbi.ac.ke

The following table summarizes some of the plant sources where this compound has been reported:

| Plant Species | Plant Family | Reference |

| Millettia erythrocalyx | Fabaceae | nih.gov |

| Derris trifoliata | Fabaceae | nih.gov |

| Lonchocarpus sericeus | Fabaceae | researchgate.netfrontiersin.org |

| Lonchocarpus neuroscapha | Fabaceae | scielo.brpageplace.de |

Enzymatic Synthesis and Metabolic Origin

The biosynthesis of this compound, as a chalcone (B49325), is intricately linked to the core metabolic pathways in plants, specifically the shikimic acid and phenylpropanoid pathways, culminating in the action of chalcone synthase.

Chalcone Synthase Activity

In higher plants, chalcones are synthesized through a key enzymatic reaction catalyzed by chalcone synthase (CHS). scielo.br This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. scielo.br This condensation reaction is fundamental to the formation of the characteristic C6-C3-C6 skeleton of chalcones, with the p-coumaroyl-CoA providing the B-ring and the three malonyl-CoA units contributing to the A-ring and the three-carbon bridge. scielo.br

Shikimic Acid and Phenylpropanoid Pathways

The precursors for chalcone synthesis, namely p-coumaroyl-CoA and malonyl-CoA, are derived from primary metabolism through the shikimic acid and phenylpropanoid pathways. The shikimic acid pathway is a seven-step metabolic route present in plants, bacteria, fungi, algae, and some protozoans, responsible for the biosynthesis of aromatic amino acids, including L-phenylalanine. wikipedia.orgblogspot.comresearchgate.net This pathway converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into these aromatic compounds. blogspot.com

L-phenylalanine, produced via the shikimic acid pathway, serves as the starting point for the phenylpropanoid pathway. scielo.brblogspot.com This pathway converts phenylalanine (or tyrosine) into various phenylpropanoids, which are C6-C3 units. blogspot.com A key intermediate in this pathway is p-coumaroyl-CoA, formed from p-coumaric acid. scielo.br The phenylpropanoid pathway thus provides the aromatic B-ring and the three-carbon bridge (C6-C3-) of the chalcone structure. scielo.br

Malonyl-CoA, the other precursor for chalcone synthesis, is derived from the carboxylation of acetyl-CoA, a product of carbohydrate metabolism. The condensation of p-coumaroyl-CoA and malonyl-CoA by chalcone synthase then yields the basic chalcone scaffold, which can subsequently undergo further modifications, such as prenylation, to form specific chalcones like this compound.

Chemical Synthesis and Derricidin Analogues Research

Established Synthetic Methodologies for Derricidin

The synthesis of this compound, like other chalcones, is primarily achieved through well-established condensation reactions that construct the characteristic 1,3-diaryl-2-propen-1-one backbone.

The core structure of chalcones is assembled via a condensation reaction between an appropriate acetophenone and a benzaldehyde derivative. nih.govscienceopen.com This type of reaction, where two molecules combine to form a larger one, often with the loss of a small molecule like water, is fundamental to organic chemistry. wikipedia.orglibretexts.orgmonash.edu Specifically, the Claisen-Schmidt condensation is a cornerstone for chalcone (B49325) synthesis. researchgate.net This reaction involves the base-catalyzed reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone, which constitutes the central framework of the chalcone molecule. scienceopen.com

The synthesis of the this compound backbone would thus involve the condensation of a suitably substituted acetophenone (A-ring precursor) and a substituted benzaldehyde (B-ring precursor). This method is highly versatile, allowing for the introduction of various substituents on the aromatic rings to produce a wide array of chalcone derivatives. scienceopen.com

The efficiency and yield of chalcone synthesis are heavily dependent on the catalytic system and reaction conditions employed.

Base-Catalyzed Systems: The Claisen-Schmidt condensation is traditionally carried out under basic conditions. nih.gov Common catalysts include aqueous solutions of alkali metal hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.gov These catalysts facilitate the deprotonation of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Acid-Catalyzed Systems: Acid-catalyzed condensation is also a viable method for synthesizing chalcones. nih.gov Strong acids can be used to promote the reaction, which proceeds via an aldol-type condensation mechanism. nih.gov

Advanced Catalytic Systems: Modern synthetic chemistry has explored more advanced catalysts to improve reaction efficiency and sustainability. Transition metal catalysts, particularly those based on palladium (Pd), are widely used in various organic reactions. mdpi.comnih.gov For instance, palladium(II)-catalyzed oxidative cyclization can be used to transform chalcone precursors into other flavonoid structures like flavones and flavanones. nih.gov While not a direct synthesis of the chalcone itself, it highlights the use of transition metals in modifying the chalcone scaffold. nih.gov The choice of ligands, such as 2,2′-bipyridine (bpy), can significantly influence the reaction's outcome. nih.gov

Reaction conditions such as solvent and temperature are critical. Alcohols like methanol or ethanol are common solvents for base-catalyzed reactions. The development of greener synthetic methods has also led to solvent-free reactions, often aided by microwave irradiation, to increase reaction rates and reduce environmental impact. nih.gov

Synthesis and Exploration of this compound Analogues and Derivatives

The synthetic accessibility of the chalcone scaffold allows for the systematic exploration of structure-activity relationships through the creation of analogues and hybrid molecules.

This compound is structurally very similar to another chalcone, Derricin (B1237430). Both compounds have been studied for their biological activities, and comparing their effects provides insight into how small structural differences can impact their biological function. researchgate.net For example, their effects on the viability of different colon cancer cell lines, such as HCT116 and DLD-1, have been investigated.

In one study, this compound demonstrated a stronger effect in reducing the viability of DLD-1 cells compared to Derricin. researchgate.net At a concentration of 50 μM, this compound was sufficient to significantly decrease cell viability after 18 hours of treatment. researchgate.net Both compounds were found to inhibit the Wnt/β-catenin signaling pathway, which is often overactivated in colorectal cancers. nih.govplos.org However, they appear to modulate this pathway through different mechanisms and with varying potency. researchgate.net Derricin was shown to inhibit Wnt-reporter activity starting at a concentration of 10 μM, whereas this compound required a concentration of 50 μM to achieve similar levels of inhibition. researchgate.netplos.org

| Compound | Concentration | Cell Line | % Reduction in Nuclei (approx.) |

|---|---|---|---|

| Derricin | 30 µM | HCT116 | 30% |

| This compound | 30 µM | HCT116 | 39% |

| Derricin | 50 µM | HCT116 | 58% |

| This compound | 50 µM | HCT116 | 65% |

| Derricin | 50 µM | DLD-1 | 50% |

| This compound | 50 µM | DLD-1 | 70% |

These comparative findings underscore the importance of specific structural features for biological activity and drive the rational design of new, more potent analogues.

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. nih.gov This approach aims to develop compounds with improved affinity, better efficacy, or novel mechanisms of action. The chalcone scaffold is an excellent candidate for this strategy due to its synthetic tractability and established biological relevance. scienceopen.com

Research has focused on synthesizing various chalcone hybrids:

Heteroaromatic Chalcone Hybrids: This involves incorporating heteroaromatic ring systems (containing atoms like nitrogen, oxygen, or sulfur) into either the A- or B-ring of the chalcone structure. scienceopen.comnih.gov These modifications can significantly alter the electronic and steric properties of the molecule, leading to new biological activities.

Coumarin-Chalcone Hybrids: Scientists have synthesized hybrid molecules that fuse the chalcone structure with coumarin, another class of compounds with known biological activities. rsc.org These hybrids are then evaluated for various properties, such as antioxidant and trypanocidal activities. rsc.org

Triazine-Based Chalcones: Another approach involves linking the chalcone moiety to a triazine core. nih.gov This strategy aims to create structural diversity and explore new therapeutic potentials, such as anticancer or antimicrobial agents. nih.gov

The development of these chalcone hybrids represents a dynamic area of research, leveraging the foundational structure of compounds like this compound to design novel molecules for a range of therapeutic applications.

Biological Activities and Molecular Mechanisms of Action in Preclinical Research

In Vitro Antiproliferative and Anticancer Research

In vitro studies are crucial for the initial assessment of the anticancer potential of a compound. Research on Derricidin has explored its efficacy against several types of cancer cell lines, with a notable focus on colorectal cancer.

The effectiveness of this compound has been evaluated in a range of cancer models, revealing its potential as an antiproliferative agent.

Preclinical research has demonstrated that this compound exhibits potent anti-proliferative effects in colorectal cancer (CRC) cell lines, including HCT116 and DLD-1. ekb.egsums.ac.ir Studies have shown that this compound significantly reduces cell viability and inhibits the proliferation of these CRC cells. waocp.orgnih.gov The anti-proliferative activity of this compound on HT-29 cells has also been noted, where it is suggested to act by modulating the Wnt/β-catenin axis. researchgate.net

The mechanism underlying these effects involves the inhibition of the Wnt/β-catenin signaling pathway, which is often overactivated in colorectal cancers. ekb.egnih.gov this compound has been shown to inhibit Wnt-specific reporter activity in HCT116 cells. ekb.egnih.gov As a consequence of this inhibition, this compound treatment leads to a reduction in cell viability and induces cell cycle arrest in colorectal cancer cell lines. ekb.egnih.govnih.gov

Specifically, in HCT116 cells, this compound treatment has been observed to reduce the number of DAPI-stained nuclei by approximately 39% at a 30µM concentration and 65% at a 50µM concentration after 24 hours. nih.gov In DLD-1 cells, a similar reduction in nuclei was observed, with about a 50% decrease at 30µM and a 70% decrease at 50µM. nih.gov

| Cell Line | Concentration | Reduction in Nuclei (%) | Source |

|---|---|---|---|

| HCT116 | 30µM | ~39% | nih.gov |

| HCT116 | 50µM | ~65% | nih.gov |

| DLD-1 | 30µM | ~50% | nih.gov |

| DLD-1 | 50µM | ~70% | nih.gov |

Following a comprehensive review of the available scientific literature, no specific in vitro studies detailing the antiproliferative or anticancer effects of this compound on the leukemia cell lines U-937, HL-60, MOLT-3, and K562 were identified.

A thorough search of published preclinical research did not yield any specific studies on the efficacy of this compound against the breast cancer cell lines MCF-7 and MDA-MB-231.

There is currently no available scientific literature from preclinical in vitro studies that investigates the antiproliferative or anticancer activity of this compound on the HepG2 liver cancer cell line.

Specific preclinical in vitro research on the antiproliferative and anticancer effects of this compound on the A-549 lung cancer cell line has not been identified in the current body of scientific literature.

Induction of Programmed Cell Death Mechanisms

Programmed cell death, a crucial process for tissue homeostasis, involves several molecular pathways. The ability of a compound to induce these mechanisms in cancer cells is a key area of investigation.

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies nih.govnih.gov.

Caspase Activation: Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis nih.govnih.gov. Their activation occurs in a cascade, leading to the cleavage of key cellular proteins. Specific studies detailing the direct activation of caspases by this compound are not prominently featured in the reviewed literature.

Bcl-2/Bax Ratio Modulation: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical for regulating the intrinsic pathway of apoptosis nih.govresearchgate.netnih.gov. An increase in the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis nih.govresearchgate.net. Preclinical data directly linking this compound to the modulation of the Bcl-2/Bax ratio is limited.

PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by caspases, particularly caspase-3 and caspase-7, is considered a hallmark of apoptosis nih.govgrantome.comnih.gov. This event leads to the formation of specific fragments and prevents DNA repair, facilitating cell death nih.govnih.gov. Direct evidence of this compound inducing PARP cleavage has not been detailed in the examined studies.

Autophagy is a cellular degradation process where cytoplasmic components are delivered to lysosomes for breakdown and recycling nih.govnih.govmdpi.com. It can function as both a pro-survival and a pro-death mechanism depending on the cellular context mdpi.commdpi.com. The specific role of this compound in modulating autophagy pathways in cancer cells has not been established in the available research.

Cell Cycle Progression Regulation

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a fundamental characteristic of cancer.

The cell cycle consists of several phases, and checkpoints exist to ensure the fidelity of cell division. Arresting the cell cycle at these checkpoints, such as the G0/G1 phase, can prevent the proliferation of cancer cells nih.govyoutube.com.

In preclinical studies, this compound has demonstrated the ability to induce cell cycle arrest. Specifically, in the colon cancer cell line DLD-1, treatment with this compound at concentrations of 30 μM and 50 μM led to an accumulation of cells in the G0/G1 phase researchgate.netnih.gov. In contrast, untreated or DMSO-treated DLD-1 cells showed a baseline of 31.6% of cells in the G0/G1 phase. Treatment with this compound significantly increased this population, indicating a G0/G1 phase arrest researchgate.net. Interestingly, the effect of this compound on the cell cycle appears to be cell-line specific, as it induced a G2/M phase arrest in HCT116 colon cancer cells researchgate.netnih.gov.

Table 1: Effect of this compound on Cell Cycle Progression in DLD-1 Cells

| Treatment Group | Concentration | Percentage of Cells in G0/G1 Phase | Outcome |

|---|---|---|---|

| Untreated/DMSO | N/A | 31.6% | Baseline |

| This compound | 30 µM | Significantly Increased vs. Control | G0/G1 Arrest |

| This compound | 50 µM | Significantly Increased vs. Control | G0/G1 Arrest |

Data derived from studies on DLD-1 colon cancer cells. researchgate.net

Molecular and Cellular Mechanisms of Action

This compound has been identified as a negative modulator of the canonical Wnt/β-catenin signaling pathway, which is frequently overactivated in colorectal cancer nih.govplos.orgnih.gov. The inhibition of this pathway is a significant component of this compound's antitumor activity nih.govresearchgate.net. Studies have demonstrated that this compound acts upstream of the effector protein β-catenin plos.orgresearchgate.net. When Wnt signaling was activated by transfecting HEK293T cells with β-catenin, this compound was unable to inhibit the pathway, suggesting its mechanism of action is upstream of β-catenin itself plos.orgresearchgate.net.

Signaling Pathway Modulation

Wnt/β-catenin Signaling Pathway Inhibition

β-catenin Nuclear Translocation Inhibition

A key event in the activation of the Wnt/β-catenin pathway is the translocation of β-catenin from the cytoplasm to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation nih.gov. In untreated HCT116 cells, β-catenin is predominantly found in the nuclei of approximately 50% of the cells researchgate.net. Treatment with 30 μM this compound for 24 hours significantly reduces this nuclear localization plos.orgnih.gov. Following treatment, the percentage of cells with nuclear β-catenin staining dropped to 26%, with the protein being retained in the cytoplasm and at the cell membrane plos.orgresearchgate.net. This inhibition of β-catenin's nuclear translocation is a critical mechanism by which this compound suppresses Wnt signaling nih.govresearchgate.net.

Wnt-Reporter Gene Activity Suppression

This compound's ability to inhibit the Wnt/β-catenin pathway has been further confirmed through Wnt-specific reporter gene assays nih.govplos.org. In these assays, luciferase reporter plasmids are used to measure the transcriptional activity of the pathway. This compound treatment was shown to decrease Wnt reporter activity in a concentration-dependent manner in several cell lines researchgate.net. In HCT116 cells transfected with a TOPFlash reporter plasmid, this compound reduced Wnt reporter activity at concentrations of 30 μM and 50 μM plos.orgresearchgate.net. Similar inhibitory effects were observed in RKO-pBAR/Renilla and HEK293T cells, which are standard models for studying this pathway nih.govplos.org. While a slight reduction in Wnt reporter activity was seen at 20 μM, significant inhibition was achieved at a concentration of 50 μM plos.orgplos.orgresearchgate.net.

Table 2: Effect of this compound on Wnt/β-catenin Signaling

| Assay | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| β-catenin Immunostaining | HCT116 | 30 µM | Reduced nuclear β-catenin from ~50% to 26% of cells |

| Wnt-Reporter Gene Assay | HCT116 | 30 µM & 50 µM | Reduced Wnt reporter activity |

| Wnt-Reporter Gene Assay | RKO-pBAR/Renilla & HEK293T | 20 µM | Slight inhibition of Wnt-reporter activity |

| 50 µM | Significant inhibition of Wnt-reporter activity |

Data from in vitro studies on various cancer cell lines. plos.orgnih.govplos.orgresearchgate.net

Impact on Downstream Wnt Targets (e.g., Cyclin D1, c-Myc)

This compound, a chalcone (B49325), has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway in preclinical studies. semanticscholar.org This pathway is crucial in cell development and homeostasis, and its overactivation is a hallmark of many cancers, particularly colorectal cancer. The central mechanism of this pathway involves the stabilization and nuclear translocation of the β-catenin protein, which then acts as a transcriptional co-activator for T-cell factor/lymphoid-enhancer factor (Tcf/Lef) transcription factors. This activation leads to the expression of numerous target genes involved in cell proliferation and survival.

Key downstream targets of the Wnt/β-catenin pathway include the oncogenes Cyclin D1 and c-Myc. nih.govnih.gov Cyclin D1 is a critical regulator of the cell cycle, promoting the transition from the G1 to the S phase. frontiersin.org c-Myc is a transcription factor that controls the expression of a multitude of genes involved in cell growth, proliferation, and metabolism. nih.gov In cancers with an overactive Wnt pathway, the resulting high levels of Cyclin D1 and c-Myc contribute significantly to uncontrolled cell division and tumor growth. nih.gov

Research has demonstrated that this compound treatment in human colorectal cancer cells (HCT116) leads to a potent transcriptional inhibition of the Wnt/β-catenin pathway. semanticscholar.org By inhibiting this pathway, this compound effectively reduces the activity of β-catenin as a transcriptional activator. Consequently, this leads to the downregulation of its target genes. Although direct measurement of this compound's effect on Cyclin D1 and c-Myc protein levels was not explicitly detailed in the primary studies, the inhibition of the upstream Wnt/β-catenin signaling strongly implies a subsequent reduction in the expression of these critical downstream effectors. This inhibition of pro-proliferative gene expression is consistent with the observed biological effects of this compound, which include reduced cell viability and cell cycle arrest in colorectal cancer cell lines. semanticscholar.org

Table 1: Effect of this compound on Wnt/β-Catenin Signaling in HCT116 Colorectal Cancer Cells

| Assay | Endpoint Measured | Result with this compound Treatment | Reference |

|---|---|---|---|

| TOP/FOP Flash Reporter Assay | Transcriptional activity of Tcf/Lef | Potent inhibition | semanticscholar.org |

| Cell Viability Assay | Number of viable cells | Significant reduction | semanticscholar.org |

| Cell Cycle Analysis | Distribution of cells in cell cycle phases | Induction of cell cycle arrest | semanticscholar.org |

PI3K/Akt/mTOR Signaling Pathway Modulation

Currently, there is a lack of specific preclinical research detailing the direct modulatory effects of this compound on the PI3K/Akt/mTOR signaling pathway. This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govmdpi.comusuhs.edumdpi.com Its constitutive activation is a common feature in many human cancers, often resulting from mutations in components like PIK3CA or the loss of the tumor suppressor PTEN. nih.gov Given its central role in cancer, it remains an important pathway for investigation in the context of potential therapeutic agents.

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (e.g., ERK, JNK, p38α MAPK)

There are no specific preclinical studies available that describe the regulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound. The MAPK pathways, including the ERK, JNK, and p38 MAPK cascades, are crucial signaling modules that translate extracellular stimuli into a wide range of cellular responses, such as proliferation, differentiation, inflammation, and apoptosis. nih.gov The dysregulation of these pathways is frequently implicated in various diseases, including cancer. nih.gov

NF-κB Signaling Pathway Inhibition

The direct inhibitory effect of this compound on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway has not been reported in available preclinical research. The NF-κB pathway is a key regulator of the inflammatory response, immune function, and cell survival. nih.govnih.gov Chronic activation of this pathway is linked to the pathogenesis of inflammatory diseases and various types of cancer, making it a significant target for therapeutic intervention. mdpi.comanesiva.com

JAK/STAT Signaling Pathway Modulation

There is no current preclinical evidence to suggest that this compound directly modulates the JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) signaling pathway. This pathway is a primary route for signal transduction from cytokines and growth factors to the nucleus, playing a pivotal role in hematopoiesis, immune regulation, and cell proliferation. nih.govnih.govfrontiersin.org Aberrant JAK/STAT signaling is associated with myeloproliferative disorders, autoimmune diseases, and cancers. bohrium.com

HIF-1α Pathway Regulation

Specific preclinical studies on the regulation of the HIF-1α (Hypoxia-Inducible Factor-1α) pathway by this compound are not available in the current scientific literature. HIF-1α is the master transcriptional regulator of the cellular response to hypoxia. nih.gov It controls the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, which are critical for tumor progression and adaptation to the low-oxygen tumor microenvironment. nih.gov

Enzyme Inhibition Studies

Detailed studies identifying specific enzymes that are directly inhibited by this compound are not extensively documented in preclinical literature. Enzyme inhibition is a fundamental mechanism of action for many therapeutic drugs. libretexts.org Inhibitors can act reversibly or irreversibly to reduce an enzyme's activity, thereby blocking specific metabolic or signaling pathways. libretexts.org The discovery and characterization of enzyme inhibitors are crucial aspects of drug development, with targets ranging from kinases and proteases to metabolic enzymes. nih.gov While this compound belongs to the chalcone class of compounds, which are known to interact with various enzymes, specific targets for this compound itself remain to be elucidated.

Modulation of Oxidative Stress Pathways

No preclinical research data specifically investigating the modulation of oxidative stress pathways by this compound were identified.

Antiangiogenic Research in In Vitro and Ex Vivo Models

No preclinical research data specifically investigating the antiangiogenic properties of this compound in in vitro or ex vivo models were identified.

No preclinical research data specifically investigating the effect of this compound on the expression of Vascular Endothelial Growth Factor (VEGF) were identified.

No preclinical research data specifically investigating the effect of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling were identified.

Endothelial Cell Proliferation and Migration Studies

Preclinical research into the specific effects of this compound on endothelial cell proliferation and migration is not extensively documented in available scientific literature. However, studies have investigated its impact on the proliferation of other cell types, notably colon cancer cell lines and non-transformed intestinal epithelial cells.

Research has demonstrated that this compound, along with the related compound Derricin (B1237430), can reduce cell viability and inhibit proliferation in human colorectal cancer cell lines HCT116 and DLD-1. nih.govnih.gov In one study, treatment with this compound at concentrations of 30 µM and 50 µM for 24 hours significantly reduced the number of proliferating HCT116 and DLD-1 cells by approximately 50% or more. researchgate.net The anti-proliferative effects were linked to the compound's ability to induce cell cycle arrest. nih.gov

The same studies also examined the effects of this compound on a non-transformed cell line, the rat intestinal epithelial cell line IEC-18. While this compound did reduce the proliferation of these cells, the effect was less pronounced compared to its impact on cancer cells. nih.govresearchgate.net For instance, at the same concentrations that inhibited about 50% of proliferation in cancer cells, the reduction in IEC-18 cells was approximately 20% to 40%. researchgate.net This suggests a potentially more restricted effect on non-cancerous cells. nih.gov

Currently, there is a lack of specific data from preclinical models examining whether this compound promotes or inhibits the proliferation and migration of endothelial cells, which are key processes in angiogenesis (the formation of new blood vessels).

Table 1: Effect of this compound on Cell Proliferation in Different Cell Lines

| Cell Line | Cell Type | Concentration | Treatment Duration | Approximate Reduction in Proliferation |

|---|---|---|---|---|

| HCT116 | Human Colon Cancer | 30 µM | 24h | ~39% |

| HCT116 | Human Colon Cancer | 50 µM | 24h | ~65% |

| DLD-1 | Human Colon Cancer | 30 µM | 24h | ~50% |

| DLD-1 | Human Colon Cancer | 50 µM | 24h | ~70% |

| IEC-18 | Rat Intestinal Epithelium | 30 µM | 24h | ~40% |

| IEC-18 | Rat Intestinal Epithelium | 50 µM | 24h | ~38% |

Data derived from studies on the reduction of DAPI-stained nuclei and EdU incorporation assays. researchgate.netresearchgate.net

Endoplasmic Reticulum (ER) Stress Induction

Based on available preclinical research, there is no direct evidence to suggest that this compound induces endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein synthesis and folding, and the accumulation of unfolded or misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR). nih.govnih.govyoutube.com This response aims to restore homeostasis but can lead to programmed cell death if the stress is severe or prolonged. nih.gov While various natural and synthetic compounds are known to induce ER stress as part of their mechanism of action, studies specifically linking this compound to the activation of UPR pathways (such as IRE1, PERK, or ATF6) have not been reported in the scientific literature reviewed. nih.govyoutube.com

Proteasome-Mediated Degradation Mechanisms

There is currently no scientific evidence from preclinical studies to indicate that this compound's biological activities involve proteasome-mediated degradation mechanisms. The ubiquitin-proteasome pathway is the principal mechanism for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis, cell cycle control, and removal of damaged proteins. thermofisher.comnih.govmdpi.com This process involves tagging target proteins with ubiquitin molecules, which marks them for destruction by the 26S proteasome complex. cellsignal.com Research into the molecular mechanisms of this compound has not yet explored whether it influences this pathway, for instance, by affecting the activity of ubiquitin ligases or the proteasome itself.

Other Biological Activities in Preclinical Models

Antifungal Properties Research

There is a lack of preclinical research investigating the potential antifungal properties of this compound. While many natural products, including other flavonoids, have been screened for activity against various pathogenic and phytopathogenic fungi, this compound has not been a subject of such studies based on the available literature. nih.govscispace.comnih.govnih.gov

Antiviral Properties Research

Preclinical studies specifically examining the antiviral properties of this compound are not present in the current scientific literature. Numerous flavonoids and other plant-derived natural products have been identified as having inhibitory effects against a wide range of human viruses, including flaviviruses, influenza viruses, and human immunodeficiency virus (HIV). nih.govnih.govfrontiersin.org However, research to determine if this compound possesses similar antiviral activities has not been reported.

Antifeedant Activity Studies

There is no available data from preclinical research on the antifeedant activity of this compound. Antifeedants are substances that deter feeding in insects and other herbivores, often acting on taste receptors to make the food source unpalatable. journalspress.com Many plant secondary metabolites are studied for these properties as a potential alternative to synthetic pesticides. entomoljournal.comresearchgate.net However, studies to assess whether this compound can act as an insect antifeedant have not been documented.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Elucidation of Key Structural Features for Biological Potency

The core structure of chalcones consists of two aromatic rings (A and B) linked by an α,β-unsaturated carbonyl system. tandfonline.com This basic framework is essential for their biological activities. Studies on various chalcone (B49325) derivatives have indicated that the presence and position of substituents on both aromatic rings significantly influence their potency. For instance, some research suggests that electron-donor substituents at specific positions on the chalcone rings can contribute to antiproliferative activity. uv.cl

Regarding derricidin specifically, it is a prenylated chalcone, featuring a prenyl group. plantaedb.com Its close analog, derricin (B1237430), is a 3-prenylated chalcone. np-mrd.org Both this compound and derricin have demonstrated antiproliferative activity, notably by modulating the Wnt/β-catenin signaling pathway. nih.govresearchgate.netuv.clnih.govplos.orgnih.gov The difference in their chemical structures, particularly the position or attachment of the prenyl or methoxy (B1213986) groups, is likely responsible for observed differences in their potency and mechanisms of interaction with cellular components. nih.gov For example, derricin showed stronger inhibition of Wnt signaling at lower concentrations compared to this compound in certain cell lines, and they appear to inhibit the pathway through different mechanisms. nih.govplos.org This highlights that subtle structural variations, even between closely related chalcones like this compound and derricin, can lead to distinct biological profiles.

Influence of Substituent Nature and Position on Activity

The nature and position of substituents on the aromatic rings of chalcones play a critical role in determining their biological activity. Studies on various chalcone derivatives have shown that introducing different functional groups (e.g., hydroxyl, methoxy, amino, halogens) at specific positions can significantly impact their potency against various targets. science.govuv.cl For example, the number and position of methoxy groups on ring B of chalcones have been linked to changes in antioxidant and cytotoxic activities. science.gov

While detailed, specific SAR studies solely focused on systematically modified this compound derivatives are not extensively reported in the provided search results, the comparative studies with derricin offer insights. This compound and derricin, having similar structures but differing in the oxygen linkage of the prenyl group and a methoxy group position, exhibit different potencies and potentially different interaction mechanisms with the Wnt pathway. nih.govplos.org This strongly suggests that the position and nature of the prenyl and methoxy substituents are key determinants of their biological effects. Further systematic studies involving targeted modifications of the this compound scaffold would be necessary to fully elucidate the specific influence of various substituents on its activity.

Rational Design and Synthetic Strategies for Enhanced Bioactivity

Rational design and synthetic strategies are employed to create chalcone analogs with improved bioactivity based on SAR insights. This involves modifying the core chalcone structure by introducing, removing, or changing the position of substituents, or by creating hybrid molecules with other pharmacologically active scaffolds. tandfonline.comscience.gov The goal is to optimize properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles.

While the provided information mentions the synthesis and evaluation of various chalcone hybrids with enhanced antiproliferative activities against cancer cells tandfonline.com, specific examples of rational design and synthetic strategies applied directly to optimize this compound's bioactivity are not detailed. However, the fact that this compound itself is a natural chalcone with demonstrated activity suggests it can serve as a lead compound for the design of novel derivatives. nih.govscience.govplos.org Synthetic approaches to chalcones often involve the Claisen-Schmidt condensation reaction. uv.cl Applying such synthetic methodologies to create this compound analogs with targeted structural modifications based on observed SAR trends (like the differences between this compound and derricin) would be a logical step in medicinal chemistry optimization.

Computational Approaches in SAR Analysis (e.g., QSAR modeling)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in SAR analysis and rational drug design. researchgate.netroutledge.comintertek.com QSAR models use mathematical relationships to correlate structural descriptors of compounds with their biological activities, allowing for the prediction of the activity of new, untested compounds and the identification of key structural features contributing to activity. researchgate.netintertek.comeuropa.eu

QSAR analysis has been applied to sets of chalcones to identify structural features influencing their antiproliferative activity and selectivity against cancer cell lines. uv.clresearchgate.net These studies have developed models that relate molecular descriptors, such as atomic charges and global electrophilicity indices, to observed biological effects. uv.cl While general QSAR studies on chalcones are reported, specific QSAR modeling efforts focused solely on this compound and its derivatives are not explicitly detailed in the search results. However, the principles and methodologies of QSAR are directly applicable to studying the SAR of this compound and its analogs. By calculating relevant molecular descriptors for this compound and a series of its synthetic derivatives and correlating these with their measured biological activities (e.g., Wnt inhibitory activity or antiproliferative effects), QSAR models could provide valuable insights into the structural requirements for optimal activity and guide the design of more potent and selective compounds. researchgate.netintertek.comeuropa.eunih.gov

Research Methodologies and Experimental Models in Derricidin Studies

In Vitro Cellular Assays for Biological Activity Assessment

Cell Viability and Proliferation Assays (e.g., MTT, Edu incorporation)

Cell viability and proliferation assays are commonly used to determine the impact of Derricidin on cell survival and growth. The MTT assay, a colorimetric method, measures the metabolic activity of viable cells based on the reduction of a tetrazolium salt into an insoluble formazan (B1609692) product by cellular dehydrogenases. nih.govabcam.com The amount of formazan produced is directly proportional to the number of metabolically active cells. nih.gov

Studies on colorectal cancer (CRC) cell lines, such as HCT116 and DLD-1, have utilized the MTT assay to assess this compound's effect on cell viability. This compound treatment has been shown to reduce MTT absorbance in a concentration- and time-dependent manner in HCT116 cells. plos.orgresearchgate.net For instance, a significant decrease in HCT116 cell viability was observed after 24 hours of treatment with 100 µM this compound, and at 30 µM after 72 hours. plos.org In DLD-1 cells, this compound demonstrated a stronger effect, with 50 µM significantly decreasing cell viability after just 18 hours of treatment. researchgate.net

The Edu incorporation assay is another method used to evaluate cell proliferation by detecting newly synthesized DNA during the S phase of the cell cycle. abcam.complos.org Edu (5-ethynyl-2'-deoxyuridine), a thymidine (B127349) analog, is incorporated into DNA during active DNA synthesis and can be detected via click chemistry. thermofisher.com Research using this assay has shown that this compound is able to reduce the number of proliferating cells in CRC cell lines. plos.org Specifically, treatment with 30 µM and 50 µM of this compound for 24 hours reduced the number of Edu-positive cells in HCT116 and DLD-1 cell lines. plos.orgresearchgate.net

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Viability | Source |

| HCT116 | 100 µM | 24 hours | Significant decrease | plos.orgresearchgate.netplos.org |

| HCT116 | 30 µM | 72 hours | Reduction | plos.org |

| DLD-1 | 50 µM | 18 hours | Strong decrease | researchgate.netplos.org |

| IEC-18 | 100 µM | Starting at 18 hours | Decrease | plos.org |

Table 2: Effect of this compound on Cell Proliferation (Edu Incorporation Assay)

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Proliferation | Source |

| HCT116 | 30 µM, 50 µM | 24 hours | Reduced Edu-positive cells | plos.orgplos.orgresearchgate.net |

| DLD-1 | 30 µM, 50 µM | 24 hours | Reduced Edu-positive cells | plos.orgplos.orgresearchgate.net |

| IEC-18 | 30 µM | 24 hours | Approximately 20% inhibition | researchgate.net |

Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the distribution of cells within different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. thermofisher.comnih.govthermofisher.com Cells are typically stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), which intercalates into DNA in a stoichiometric manner. plos.orgthermofisher.combio-rad-antibodies.com The fluorescence intensity is then measured by the flow cytometer, providing a histogram of DNA content that reflects the proportion of cells in each phase. thermofisher.comthermofisher.com

Studies investigating this compound have employed flow cytometry to assess its effects on cell cycle progression in CRC cells. This compound has been shown to induce cell cycle arrest. plos.org In HCT116 cells, treatment with 30 µM and 50 µM this compound reduced the percentage of cells in the G1/G0 phase and induced a significant cell cycle arrest in the G2/M phase at both concentrations. plos.orgnih.gov In DLD-1 cells, this compound treatment at 30 µM and 50 µM resulted in the accumulation of cells in the G0/G1 phase. plos.orgnih.gov These distinct effects on cell cycle phases in different cell lines suggest that this compound may modulate various cell cycle regulatory proteins, and differences in the genetic background of the cell lines could explain these variations. plos.org

Table 3: Effect of this compound on Cell Cycle Distribution in CRC Cell Lines

| Cell Line | This compound Concentration | Observed Effect on Cell Cycle | Primary Arrest Phase | Source |

| HCT116 | 30 µM | Reduced G1/G0, Increased G2/M | G2/M | plos.orgnih.gov |

| HCT116 | 50 µM | Reduced G1/G0, Increased G2/M | G2/M | plos.orgnih.gov |

| DLD-1 | 30 µM | Accumulation in G0/G1 | G0/G1 | plos.orgnih.gov |

| DLD-1 | 50 µM | Accumulation in G0/G1 | G0/G1 | plos.orgnih.gov |

Gene Reporter Assays (e.g., Wnt-reporter activity)

Gene reporter assays are valuable tools for studying the transcriptional activity of specific signaling pathways. These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter or response element that is activated by the pathway of interest. bpsbioscience.com Measuring the activity of the reporter gene (e.g., luciferase luminescence) provides a quantitative readout of pathway activation. bpsbioscience.com

This compound has been investigated for its ability to modulate the Wnt/β-catenin signaling pathway, which is frequently overactivated in various cancers, including colorectal cancer. plos.orgresearchgate.netnih.gov Studies have utilized Wnt-specific reporter assays, such as those employing constructs with TCF/LEF response elements that are transcriptionally regulated by nuclear β-catenin. nih.govbpsbioscience.comresearchgate.net

Research using RKO-pBAR/Renilla and HEK293T cell lines has shown that this compound is able to decrease Wnt reporter activity. nih.gov While Derricin (B1237430) showed inhibition starting at 10 µM, this compound reached similar inhibitory levels at a higher concentration of 50 µM in both cell lines. nih.gov A slight reduction in Wnt reporter activity was observed after treatment with 20 µM this compound. nih.gov In HCT116 cells transfected with a TOPFlash/Renilla reporter, both Derricin and this compound reduced Wnt reporter activity after treatment at 30 µM and 50 µM for 24 hours. plos.orgresearchgate.net These findings strongly indicate that this compound acts as a negative modulator of the canonical Wnt signaling pathway in vitro. plos.orgnih.govresearchgate.netnih.gov

Table 4: Effect of this compound on Wnt-Reporter Activity

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect on Wnt-Reporter Activity | Source |

| RKO-pBAR/Renilla | 20 µM | Not specified | Slight reduction | nih.gov |

| RKO-pBAR/Renilla | 50 µM | Not specified | Significant inhibition | nih.gov |

| HEK293T | 50 µM | Not specified | Significant inhibition | nih.gov |

| HCT116 (TOPFlash) | 30 µM | 24 hours | Reduced activity | plos.orgresearchgate.net |

| HCT116 (TOPFlash) | 50 µM | 24 hours | Reduced activity | plos.orgresearchgate.net |

Western Blot and Immunofluorescence for Protein Expression and Localization

Western blotting and immunofluorescence are essential techniques for studying protein expression levels and cellular localization. Western blotting involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect and quantify target proteins. bio-rad.com Immunofluorescence uses fluorescently labeled antibodies to visualize the location of specific proteins within cells or tissues under a fluorescence microscope. cellsignal.com

These methods are crucial for investigating the molecular mechanisms by which this compound exerts its effects. For example, since this compound has been shown to inhibit the Wnt/β-catenin pathway, Western blotting and immunofluorescence can be used to examine the expression and localization of key proteins in this pathway, such as β-catenin. plos.orgnih.govresearchgate.net In the canonical Wnt pathway, β-catenin accumulates in the cytoplasm and then translocates to the nucleus to activate target genes. bpsbioscience.com

Studies have utilized immunofluorescence to assess the effect of this compound on β-catenin localization in HCT116 cells. Treatment with 30 µM this compound for 24 hours reduced the nuclear localization of β-catenin, with most cells showing β-catenin staining in the cytoplasm and membrane. researchgate.net Quantification of immunostaining confirmed that this compound reduces nuclear β-catenin. researchgate.net This finding supports the results from Wnt-reporter assays, indicating that this compound inhibits Wnt signaling by affecting β-catenin's cellular distribution. nih.govresearchgate.net

Western blotting can be used to analyze the total protein levels of β-catenin and other Wnt pathway components or cell cycle regulatory proteins to further understand this compound's mechanism of action. researchgate.net While the provided searches mention Western blot and immunofluorescence in the context of studying related compounds or general methodologies bio-rad.comcellsignal.comresearchgate.net, the specific details of this compound studies using Western blot for protein expression levels were not explicitly found in the snippets, though immunofluorescence for β-catenin localization was reported. researchgate.net

Enzyme Inhibition Assays

Enzyme inhibition assays are utilized to determine if a compound can decrease the activity of a specific enzyme. The degree of inhibition is often quantified by the half maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to inhibit half of the enzyme's activity. scielo.br While the search results mention enzyme inhibition assays in general research contexts, specific data on this compound's activity in such assays targeting particular enzymes were not prominently found within the provided snippets. Studies have investigated the enzyme-inducing activity of other compounds in the context of anticarcinogenesis research. researchgate.net

In Silico Computational Approaches

In silico methods leverage computational tools and databases to predict and analyze the potential interactions and biological effects of chemical compounds like this compound.

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein target) when bound to form a stable complex. This method helps in understanding potential molecular interactions and estimating binding affinities. mdpi.commdpi.com Molecular docking studies have been employed in research involving chalcone (B49325) derivatives to investigate their binding capacities and potential interactions with target proteins, such as those involved in cancer pathways. mdpi.commdpi.comnih.gov One study mentioned molecular docking showing a favorable interaction for this compound and other compounds. researchgate.net

Bioinformatics for Pathway Analysis

Bioinformatics involves the computational analysis of biological data, including genetic and molecular information, to understand biological processes and pathways. Pathway analysis, a key application of bioinformatics, aims to identify how genes or compounds are involved in specific biological pathways or networks. pluto.bionih.gov This can involve analyzing differentially expressed genes and determining if they are disproportionately represented in known pathways. pluto.bio While bioinformatics and pathway analysis are general methods used in biological research nih.govresearchgate.netsdstate.edu, the provided search results specifically link this compound and its analog Derricin to the modulation of the Wnt/β-catenin signaling pathway, which was investigated through functional assays and in vivo models. nih.govfrontiersin.orgplos.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to build predictive models correlating the structural properties of compounds with their biological activities. researchgate.netmdpi.com QSAR models can help identify structural features that influence a compound's activity and selectivity. researchgate.net QSAR studies have been conducted on chalcone derivatives to predict various activities, including the inhibition of human P-glycoprotein and anti-colon cancer activity. nih.govmdpi.comdntb.gov.ua Research has developed QSAR models for chalcones, finding structural features that could modify their activity and selectivity. researchgate.net

Preclinical In Vivo Models (Non-Human)

Preclinical in vivo models using non-human organisms are crucial for evaluating the biological effects of compounds in a complex living system before potential human studies.

Xenopus Embryo Models for Developmental Pathway Studies

Xenopus embryos are widely used as an in vivo model to study developmental pathways, including the Wnt/β-catenin signaling pathway. nih.govplos.orgcaltech.edu This model is valuable for searching for new molecules that can modulate these pathways. nih.gov Studies using Xenopus embryos have investigated the effects of this compound and Derricin on Wnt/β-catenin signaling. nih.govplos.orgresearchgate.netresearchgate.net

Detailed Research Findings in Xenopus Embryo Models: Research using Xenopus embryos has shown that this compound can inhibit Wnt/β-catenin signaling in vivo. nih.govplos.org Specifically, this compound was found to effectively rescue the double axis phenotype induced by xWnt8 mRNA injection in Xenopus embryos. nih.govplos.orgresearchgate.net The formation of a secondary axis in Xenopus embryos is linked to the overactivation of Wnt/β-catenin signaling during development. nih.govplos.org By reducing or reversing this double axis phenotype, compounds demonstrate inhibitory activity on this pathway. nih.govplos.org

In experiments where Xenopus embryos were co-injected with xWnt8 mRNA and this compound, a reduction in the induction of the ectopic axis was observed. researchgate.net Co-injection with this compound was reported to reduce the double axis formation by 41%. researchgate.net Furthermore, this compound was shown to suppress the activation of a Wnt-specific reporter (S01234-Luc) in Xenopus embryos, further indicating its inhibitory effect on the Wnt/β-catenin pathway in vivo. nih.govplos.org

The following table summarizes the effect of this compound on Wnt8-induced double axis formation in Xenopus embryos based on one study:

| Treatment | Percentage of Embryos with Double Axis |

| xWnt8 mRNA + Vehicle Control | ~73% |

| xWnt8 mRNA + this compound | Reduced by 41% |

This data indicates that this compound acts as a negative modulator of the Wnt/β-catenin pathway in the Xenopus laevis embryo model. nih.govplos.org

Murine Xenograft Models for Efficacy Evaluation

Murine xenograft models are widely utilized in preclinical cancer research to assess the in vivo efficacy of potential therapeutic agents like this compound. These models involve implanting human cancer cells or tumor tissue into immunocompromised mice, allowing the tumor to grow and mimic aspects of human tumor biology in a living system. reactionbiology.comaltogenlabs.com This approach provides a valuable platform for evaluating the antitumor activity of compounds and understanding their effects on tumor growth kinetics. nih.gov

Detailed research findings regarding this compound's efficacy in murine xenograft models, particularly in the context of colon cancer, have been reported. Studies have indicated that this compound, a chalcone compound, exhibits anti-colon cancer activity. frontiersin.org Research evaluating the effects of this compound on specific proteins and pathways has been conducted, with results obtained both in vitro and in vivo in xenograft mouse models. mdpi.comencyclopedia.pub

One study focusing on colon cancer cell lines (HCT116 and DLD-1) and subsequently utilizing a xenograft mouse model demonstrated that this compound, alongside Derricin, exhibited strong anti-proliferative effects on these cell lines in vitro. mdpi.complos.org The study further explored the potential mechanism, suggesting that these flavonoids modulated the Wnt/β-catenin signaling pathway. mdpi.complos.org While the provided search results highlight the use of xenograft models to validate in vitro findings for various compounds acting on pathways like Wnt/β-catenin, and mention this compound's in vitro activity and proposed mechanism, specific detailed data tables showing this compound's direct impact on tumor volume reduction or other efficacy endpoints in a murine xenograft model were not explicitly present in the snippets. plos.orgmdpi.comesmed.orgnih.gov

However, the general methodology involves implanting human colon cancer cell lines, such as HCT116, into athymic nude mice to establish subcutaneous tumors. esmed.org Treatment groups typically include a vehicle control and varying doses of the tested compound. Tumor growth inhibition is commonly calculated by comparing changes in tumor volume over time between treated and control groups. esmed.orgnih.gov While a specific data table for this compound's xenograft efficacy was not found, studies on other compounds in similar colon cancer xenograft models illustrate the type of data generated. For instance, a study on a different compound, CLX-155, in an HCT116 xenograft model reported dose-dependent tumor growth inhibition, with specific percentages of inhibition observed at different doses compared to the vehicle control at a given time point. esmed.org This exemplifies the quantitative data that would be generated in a this compound xenograft study to demonstrate efficacy.

The use of these models helps to bridge the gap between in vitro findings and potential clinical applications, providing crucial data on a compound's ability to inhibit tumor growth in a complex in vivo environment. nih.govclinicsinsurgery.com

Future Research Directions and Translational Challenges

Development of Advanced Delivery Systems

One significant challenge for chalcone-based compounds like derricidin is often their poor bioavailability, which can be attributed to factors such as limited solubility and rapid metabolism tandfonline.com. Developing advanced delivery systems is crucial to overcome these limitations and improve therapeutic outcomes tandfonline.comresearchgate.netencyclopedia.pub.

Nanoparticle-Based Formulations

Nanoparticle-based formulations offer a promising strategy to enhance the delivery of this compound. Nanoparticles can improve the solubility and stability of hydrophobic compounds, prolong their circulation time in the body, and facilitate targeted delivery to specific tissues or cells tandfonline.comresearchgate.netencyclopedia.pub. Research into chalcone-based nanoparticles has shown potential for enhancing the effectiveness of these compounds in cancer treatment nih.govencyclopedia.pub. The unique properties of nanoparticles, such as improved bioavailability and targeted delivery, present an avenue for overcoming challenges associated with traditional treatments researchgate.net. Studies have reported that nanoparticles derived from natural compounds can offer advantages including greater stability, solubility in biological media, controlled release, and enhanced cellular uptake researchgate.net.

Liposomal Encapsulation

Liposomal encapsulation is another advanced delivery system being explored for various compounds, including natural products researchgate.netnih.gov. Liposomes are spherical vesicles composed of phospholipids (B1166683) that can encapsulate both hydrophobic and hydrophilic agents gmprioritypharma.co.uk. Encapsulating compounds like this compound within liposomes can improve their bioavailability and targeting researchgate.net. This strategy can also protect encapsulated compounds from degradation and provide controlled release nih.gov. Research is ongoing to optimize liposomal encapsulation efficiency for various therapeutic agents uthsc.edu.

Investigation of Resistance Mechanisms to this compound and Analogues

Understanding how cancer cells develop resistance to this compound and its analogues is critical for ensuring long-term therapeutic effectiveness tandfonline.com. Investigating these resistance mechanisms can inform the development of strategies to overcome them, potentially through structural modifications of this compound or the use of combination therapies tandfonline.com. Chalcones are being investigated for their potential in overcoming drug resistance researchgate.net.

Identification of Novel Molecular Targets and Off-Targets

While this compound has been shown to modulate the Wnt/β-catenin signaling pathway nih.govnih.govmdpi.comnih.gov, a deeper understanding of its specific interactions at the molecular level is needed tandfonline.com. Identifying all relevant molecular targets and potential off-targets is crucial for elucidating its full mechanism of action and predicting potential side effects ufl.eduallumiqs.comresearchgate.netmdpi.com. Techniques such as genomic and proteomic profiling, affinity chromatography, and molecular docking can be applied to identify drug targets and study their modes of action ufl.eduallumiqs.comresearchgate.net.

Synthetic Biology and Bioprocess Optimization for this compound Production

Optimizing the production of this compound, particularly through synthetic biology and bioprocess optimization, could address potential challenges related to its sourcing and scalability. Efficient and cost-effective production methods are essential for the broader availability and clinical translation of this compound.

Q & A

Q. What cellular models are recommended for studying Derricidin's anti-proliferative effects?

Methodological Answer: The HCT116 and DLD-1 colorectal cancer cell lines, along with non-cancerous IEC-18 intestinal epithelial cells, are well-established models for assessing this compound's selectivity and mechanism. Experimental designs should include time-course analyses (24–72 hours) and concentrations ranging from 5–100 μM, as validated in foundational studies. Parallel controls (e.g., DMSO vehicle and 5-fluorouracil as a positive control) ensure data reliability .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

Methodological Answer: Use logarithmic concentration gradients (e.g., 5, 10, 20, 50, 100 μM) with triplicate wells per dose. Normalize cell viability data to vehicle-treated controls and calculate IC50 values using nonlinear regression models (e.g., four-parameter logistic curve). Include time-resolved measurements (24–72 hours) to capture dynamic responses, as demonstrated in cytotoxicity assays .

Q. What methods confirm this compound's inhibition of Wnt/β-catenin signaling in vitro?

Methodological Answer: Luciferase reporter assays using TCF/LEF-responsive promoters are standard for pathway activity quantification. Complementary approaches include Western blotting for β-catenin degradation and immunofluorescence to assess nuclear translocation. siRNA knockdown of β-catenin or TCF4 can further validate pathway specificity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's efficacy between colorectal cancer cell lines?

Methodological Answer: Conduct comparative transcriptomic profiling (RNA-seq) to identify lineage-specific expression of Wnt pathway regulators (e.g., APC mutations) or drug efflux pumps (e.g., ABCB1). Functional rescue experiments, such as β-catenin overexpression in resistant lines, can clarify mechanistic variations .

Q. What strategies optimize this compound's bioavailability in preclinical pharmacokinetic studies?

Methodological Answer: Use LC-MS/MS to quantify plasma half-life and tissue distribution in rodent models. Nanoemulsion formulations or cyclodextrin complexes may enhance aqueous solubility. Concurrently, monitor hepatic CYP450 activity and renal clearance to assess metabolic stability .

Q. How should time-dependent cytotoxic effects of this compound be statistically modeled?

Methodological Answer: Employ mixed-effects models with fixed factors (concentration, time) and random effects (plate-to-plate variation). Survival analysis using Kaplan-Meier curves with log-rank tests can evaluate time-to-response thresholds, while Cox proportional hazards models quantify concentration-time interactions .

Q. What in vitro assays best predict this compound's anti-metastatic potential?

Methodological Answer: Transwell migration assays with Matrigel-coated membranes quantify invasion inhibition. Assess epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, vimentin) via qRT-PCR or flow cytometry. Patient-derived organoids in 3D culture provide physiological relevance for metastasis studies .

Q. How can researchers differentiate between cytostatic and cytotoxic effects of this compound?

Methodological Answer: Combine short-term viability assays (MTT) with long-term clonogenic survival tests. Cell cycle analysis (propidium iodide staining) and apoptosis markers (Annexin V/PI) delineate growth arrest (G0/G1 phase accumulation) vs. cell death mechanisms (sub-G1 peak) .

Q. What computational tools validate this compound's target engagement in the Wnt pathway?

Methodological Answer: Molecular docking simulations (AutoDock Vina) with β-catenin/TCF4 complexes predict binding affinities. Experimental validation via surface plasmon resonance (SPR) measures dissociation constants (Kd), while thermal shift assays (TSA) confirm protein stabilization upon ligand binding .

Q. How do batch-to-batch variations in natural this compound extracts impact experimental outcomes?

Methodological Answer: Implement quality control protocols: HPLC-UV purity analysis (>95%), ¹H-NMR fingerprinting against reference standards, and biological standardization using a Wnt reporter assay (EC50 determination). Multi-batch ANOVA testing ensures consistency across experiments .

Methodological Notes

- Data Contradiction Analysis: When reconciling in vitro/in vivo discrepancies, integrate pharmacokinetic data (e.g., bioavailability, tissue penetration) with tumor microenvironment models (e.g., hypoxia, stromal interactions) .

- Experimental Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw data, analysis code, and reagent sources in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.